(S)-2-(2-Methylpiperidin-1-yl)ethanol
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Overview
Description
2-(2-Methylpiperidin-1-yl)ethanol is an organic compound with the molecular formula C8H17NO. It is a derivative of piperidine, a six-membered heterocyclic amine, and contains both a piperidine ring and an ethanol group. This compound is used in various chemical and pharmaceutical applications due to its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylpiperidin-1-yl)ethanol typically involves the reaction of 2-methylpiperidine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2-Methylpiperidine+Ethylene oxide→2-(2-Methylpiperidin-1-yl)ethanol
The reaction is usually conducted in the presence of a catalyst, such as a strong base, to facilitate the opening of the ethylene oxide ring and its subsequent reaction with 2-methylpiperidine.
Industrial Production Methods
In industrial settings, the production of 2-(2-Methylpiperidin-1-yl)ethanol may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and advanced catalytic systems can further optimize the reaction conditions, ensuring consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylpiperidin-1-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The piperidine ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol group can yield 2-(2-Methylpiperidin-1-yl)acetaldehyde or 2-(2-Methylpiperidin-1-yl)acetic acid.
Scientific Research Applications
2-(2-Methylpiperidin-1-yl)ethanol has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 2-(2-Methylpiperidin-1-yl)ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The piperidine ring can interact with neurotransmitter receptors in the brain, potentially modulating their activity. The ethanol group may also play a role in the compound’s solubility and bioavailability, affecting its overall pharmacokinetics.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Methylpiperidin-1-yl)acetaldehyde
- 2-(2-Methylpiperidin-1-yl)acetic acid
- 2-(2-Methylpiperidin-1-yl)ethylamine
Uniqueness
2-(2-Methylpiperidin-1-yl)ethanol is unique due to the presence of both a piperidine ring and an ethanol group, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C8H17NO |
---|---|
Molecular Weight |
143.23 g/mol |
IUPAC Name |
2-[(2S)-2-methylpiperidin-1-yl]ethanol |
InChI |
InChI=1S/C8H17NO/c1-8-4-2-3-5-9(8)6-7-10/h8,10H,2-7H2,1H3/t8-/m0/s1 |
InChI Key |
DUAIISPCCJPFDG-QMMMGPOBSA-N |
Isomeric SMILES |
C[C@H]1CCCCN1CCO |
Canonical SMILES |
CC1CCCCN1CCO |
Origin of Product |
United States |
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